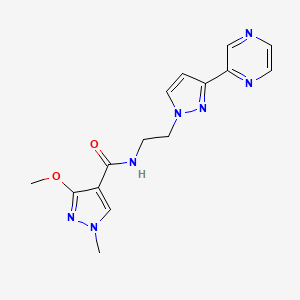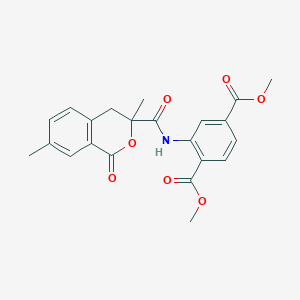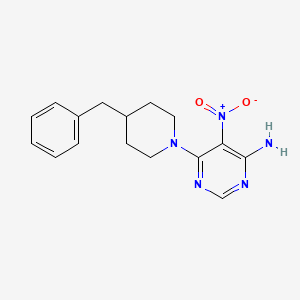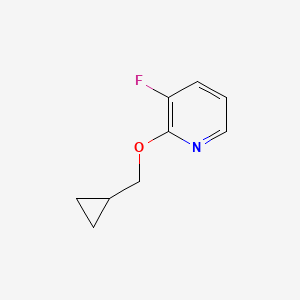![molecular formula C18H18FN3OS B2502552 2-[(3-氟苯基)甲硫基]-N-(2-甲氧基乙基)喹唑啉-4-胺 CAS No. 422532-93-2](/img/structure/B2502552.png)
2-[(3-氟苯基)甲硫基]-N-(2-甲氧基乙基)喹唑啉-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-[(3-fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine" is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar quinazolinone derivatives with fluorinated phenyl groups and sulfur-containing side chains. These compounds have been synthesized and evaluated for their antibacterial properties, indicating the potential for the compound to also possess such activities .
Synthesis Analysis
The synthesis of related quinazolinone derivatives involves efficient strategies such as S-arylation methods, which are characterized by simple procedures and high conversion rates with short reaction times . These methods could potentially be applied to the synthesis of "2-[(3-fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine," suggesting a straightforward synthetic route for this compound.
Molecular Structure Analysis
The molecular structures of the synthesized quinazolinone derivatives were determined using crystallography, with the compounds crystallizing in orthorhombic and monoclinic systems . The structures were solved and refined with high precision, and the non-hydrogen atoms were refined anisotropically. Theoretical placement of hydrogen atoms was also performed. These analyses provide a foundation for understanding the molecular structure of the compound , which is likely to exhibit similar crystalline properties.
Chemical Reactions Analysis
Although the specific chemical reactions of "2-[(3-fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine" are not detailed in the provided papers, the antibacterial evaluations of similar compounds suggest that they may interact with bacterial strains in a manner that inhibits growth or survival . This implies that the compound may also undergo chemical reactions that confer antibacterial properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of the related quinazolinone derivatives include empirical formulas, unit cell parameters, and volumes, which were determined through crystallographic analysis . Raman analysis and Hirshfeld surface analysis were also conducted, providing insights into the vibrational modes and intermolecular interactions of the compounds. The electrostatic potential surfaces were derived using density functional theory, which could be indicative of the reactive sites and charge distribution in "2-[(3-fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine" .
科学研究应用
合成与结构分析
在探索氟代喹唑啉酮衍生物的晶体结构和潜在抗炎活性的研究中,详细阐述了它们的合成。例如,孙等人(2019)合成了氟代四氢苯并[h]喹唑啉-2-胺衍生物,展示了其改善的溶解性和潜在的抗炎作用。该研究提供了分子结构和相互作用的见解,表明该衍生物适用于进一步的生物学评估 (孙等人,2019)。
抗肿瘤和抗血管生成作用
喹唑啉-4-胺衍生物(如 ZD6474)的研究显示出在抑制肿瘤生长和血管生成方面具有显著的前景。韦奇等人(2002)报道 ZD6474 抑制血管内皮生长因子信号传导,展示了通过口服给药进行癌症治疗的潜力。这突出了该化合物影响肿瘤动态和血管发育的能力,标志着抗癌药物开发的关键一步 (韦奇等人,2002)。
荧光传感器开发
该化合物的衍生物也已在用于检测挥发性化合物的荧光传感器开发中得到探索。高等人(2016)开发了一种基于喹唑啉酮骨架的荧光传感器,用于检测胺蒸汽,展示了该化合物在制药应用之外的多功能性。该传感器对胺表现出高灵敏度和选择性,可能在包括食品安全和环境监测在内的各个行业中很有用 (高等人,2016)。
成像和诊断应用
2-[(3-氟苯基)甲硫基]-N-(2-甲氧基乙基)喹唑啉-4-胺的衍生物已合成用于正电子发射断层扫描 (PET) 成像,有助于疾病的诊断和监测。例如,[11C]吉非替尼的合成旨在对表皮生长因子受体酪氨酸激酶进行成像,展示了该化合物在诊断应用中的潜力,有助于个性化医疗方法 (霍尔特等人,2006)。
属性
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3OS/c1-23-10-9-20-17-15-7-2-3-8-16(15)21-18(22-17)24-12-13-5-4-6-14(19)11-13/h2-8,11H,9-10,12H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYATPBKPGKNQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2502470.png)

![1-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2502472.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide](/img/structure/B2502474.png)
![2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid](/img/structure/B2502475.png)






![(E)-5-methyl-7-(1-phenylprop-1-en-2-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2502490.png)
![1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate](/img/structure/B2502492.png)